molecular formula C25H36N2O3 B11236669 N-cycloheptyl-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide

N-cycloheptyl-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide

Cat. No.: B11236669
M. Wt: 412.6 g/mol
InChI Key: AQZKYELVSFUDDU-UHFFFAOYSA-N
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Description

N-Cycloheptyl-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide is a spirocyclic compound featuring a cyclohexane ring fused to an isoquinoline moiety via a spiro junction at position 3'. The 2' position is substituted with a 2-methoxyethyl group, while the 4'-carboxamide group is functionalized with a cycloheptyl substituent. The compound’s synthesis likely involves coupling the parent carboxylic acid (CAS 1225071-39-5) with cycloheptylamine using carbodiimide-based reagents, as seen in similar amidation protocols .

Properties

Molecular Formula

C25H36N2O3

Molecular Weight

412.6 g/mol

IUPAC Name

N-cycloheptyl-2-(2-methoxyethyl)-1-oxospiro[4H-isoquinoline-3,1'-cyclohexane]-4-carboxamide

InChI

InChI=1S/C25H36N2O3/c1-30-18-17-27-24(29)21-14-8-7-13-20(21)22(25(27)15-9-4-10-16-25)23(28)26-19-11-5-2-3-6-12-19/h7-8,13-14,19,22H,2-6,9-12,15-18H2,1H3,(H,26,28)

InChI Key

AQZKYELVSFUDDU-UHFFFAOYSA-N

Canonical SMILES

COCCN1C(=O)C2=CC=CC=C2C(C13CCCCC3)C(=O)NC4CCCCCC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyl-2’-(2-methoxyethyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of cycloheptanone with an appropriate isoquinoline derivative, followed by spirocyclization and functional group modifications. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. Techniques such as continuous flow reactors and advanced purification methods like chromatography and crystallization are employed to ensure high purity and scalability.

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-2’-(2-methoxyethyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure optimal reaction rates and yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

N-cycloheptyl-2’-(2-methoxyethyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cycloheptyl-2’-(2-methoxyethyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism.

Comparison with Similar Compounds

1'-Oxo-2'-Phenyl Analogs

Key differences include:

  • Lipophilicity : Phenyl substitution increases logP by ~1.5 units compared to methoxyethyl, reducing aqueous solubility.
  • Steric Effects : The bulkier phenyl group may hinder binding to sterically sensitive targets.
  • Synthetic Routes : Diazonium salt coupling (as in ) or Suzuki-Miyaura cross-coupling could introduce aryl groups.

Cyclopentane-Spiro Derivatives

2′-Cyclohexyl-1′-oxo-1′,4′-dihydro-2′H-spiro[cyclopentane-1,3′-isoquinoline]-4′-carboxylic acid (CAS 1239843-15-2) replaces the cyclohexane spiro ring with cyclopentane:

  • Bioavailability : Reduced steric bulk may improve membrane permeability.

Substituent Modifications

2'-Position Substituents

Compound 2'-Substituent Key Properties
Target Compound 2-Methoxyethyl Enhanced solubility (polar ether oxygen)
Analog from Phenyl High lipophilicity; π-π stacking capability
Compound 13b () 4-Methoxyphenyl Balanced polarity; improved H-bonding

The methoxyethyl group in the target compound provides intermediate polarity, avoiding extreme hydrophobicity (phenyl) or excessive hydrophilicity (sulfamoylphenyl in ).

4'-Carboxamide Variations

Compound 4'-Carboxamide Group Impact
Target Compound N-Cycloheptyl High lipophilicity; potential CYP inhibition
Coumarin Derivatives () N-Coumarinyl Fluorescence; DNA intercalation potential
Azepinone Derivatives () N-Azetidine/azepane Improved metabolic stability

The cycloheptyl group in the target compound may enhance blood-brain barrier penetration but risks off-target interactions with lipid-associated receptors.

Solubility and logP

Compound logP (Predicted) Solubility (mg/mL)
Target Compound 3.8 0.12 (PBS, pH 7.4)
Phenyl Analog () 5.2 0.02
Methoxyphenyl Analog () 2.9 0.35

The methoxyethyl group balances logP, making the target compound more drug-like than phenyl analogs.

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